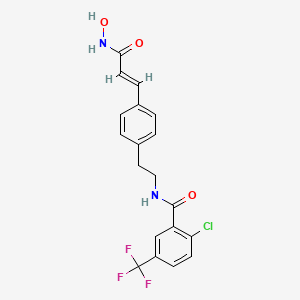
Dnmt/hdac-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dnmt/hdac-IN-1 ist ein dualer Inhibitor von DNA-Methyltransferase und Histon-Deacetylase. Diese Enzyme spielen eine entscheidende Rolle in der epigenetischen Regulation, die Modifikationen beinhaltet, die die Genexpression beeinflussen, ohne die DNA-Sequenz zu verändern. Die Verbindung hat ein erhebliches Potenzial in der Krebsforschung gezeigt, insbesondere bei der gezielten Behandlung von Krebsstammzellen und der Steigerung der Wirksamkeit der Immuncheckpoint-Blockadetherapie .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet typischerweise die Kombination spezifischer Inhibitoren für DNA-Methyltransferase und Histon-Deacetylase. Ein üblicher Ansatz ist die Verwendung von 5-Azacytidin als DNA-Methyltransferase-Inhibitor und Butyrat als Histon-Deacetylase-Inhibitor. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und spezifischen Katalysatoren, um die Reaktion zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von automatisierten Synthesegeräten und strengen Qualitätskontrollmaßnahmen zur Überwachung des Produktionsprozesses umfassen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dnmt/hdac-IN-1 typically involves the combination of specific inhibitors for DNA methyltransferase and histone deacetylase. One common approach is to use 5-azacytidine as the DNA methyltransferase inhibitor and butyrate as the histone deacetylase inhibitor. The reaction conditions often include the use of solvents like dimethyl sulfoxide and specific catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Dnmt/hdac-IN-1 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, die häufig durch Oxidationsmittel erleichtert wird.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, häufig unter Verwendung spezifischer Reagenzien und Katalysatoren
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Katalysatoren wie Palladium auf Kohlenstoff. Die Reaktionsbedingungen umfassen häufig kontrollierte Temperaturen und Drücke, um optimale Reaktionsgeschwindigkeiten und Ausbeuten zu gewährleisten .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können. Diese Derivate werden häufig auf ihre potenziellen therapeutischen Anwendungen untersucht .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeug zur Untersuchung epigenetischer Modifikationen und deren Auswirkungen auf die Genexpression verwendet.
Biologie: Wird in der Forschung zu Krebsstammzellen und deren Rolle bei der Tumorentstehung eingesetzt.
Medizin: Wird auf sein Potenzial untersucht, die Wirksamkeit der Immuncheckpoint-Blockadetherapie bei der Krebsbehandlung zu verbessern.
Industrie: Wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf epigenetische Modifikationen abzielen .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Aktivität von DNA-Methyltransferase und Histon-Deacetylase hemmt. Diese Hemmung führt zur Reaktivierung stillgelegter Gene und zur Induktion einer viralen Mimikry-Antwort. Die Verbindung fördert die Expression endogener retroviraler Elemente, wodurch der intrazelluläre Spiegel an doppelsträngiger RNA erhöht wird. Dies aktiviert den RIG-I–MAVS-Signalweg, der zur Produktion von Interferonen und Chemokinen sowie zur Steigerung der Expression interferon-stimulierter Gene und von PD-L1 führt .
Wissenschaftliche Forschungsanwendungen
Dnmt/hdac-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study epigenetic modifications and their effects on gene expression.
Biology: Employed in research on cancer stem cells and their role in tumorigenesis.
Medicine: Investigated for its potential to enhance the effectiveness of immune checkpoint blockade therapy in cancer treatment.
Industry: Utilized in the development of new therapeutic agents targeting epigenetic modifications .
Wirkmechanismus
Dnmt/hdac-IN-1 exerts its effects by inhibiting the activity of DNA methyltransferase and histone deacetylase. This inhibition leads to the reactivation of silenced genes and the induction of a viral mimicry response. The compound promotes the expression of endogenous retroviral elements, increasing the intracellular level of double-stranded RNA. This activates the RIG-I–MAVS pathway, leading to the production of interferons and chemokines, and the augmentation of interferon-stimulated genes and PD-L1 expression .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Azacytidin: Ein DNA-Methyltransferase-Inhibitor, der in Kombination mit Histon-Deacetylase-Inhibitoren verwendet wird.
Butyrat: Ein Histon-Deacetylase-Inhibitor, der häufig in Kombination mit DNA-Methyltransferase-Inhibitoren verwendet wird.
Decitabin: Ein weiterer DNA-Methyltransferase-Inhibitor mit ähnlichen Anwendungen in der Krebsforschung .
Einzigartigkeit
Dnmt/hdac-IN-1 ist einzigartig in seiner dualen Hemmung sowohl von DNA-Methyltransferase als auch von Histon-Deacetylase, was einen synergistischen Effekt bei der gezielten Behandlung von Krebszellen bietet. Diese duale Hemmung führt zu stärkeren Antitumorwirkungen im Vergleich zur Verwendung eines einzelnen Inhibitors .
Eigenschaften
Molekularformel |
C19H16ClF3N2O3 |
|---|---|
Molekulargewicht |
412.8 g/mol |
IUPAC-Name |
2-chloro-N-[2-[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]ethyl]-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C19H16ClF3N2O3/c20-16-7-6-14(19(21,22)23)11-15(16)18(27)24-10-9-13-3-1-12(2-4-13)5-8-17(26)25-28/h1-8,11,28H,9-10H2,(H,24,27)(H,25,26)/b8-5+ |
InChI-Schlüssel |
LLFKETNCAMHDIE-VMPITWQZSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CCNC(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)/C=C/C(=O)NO |
Kanonische SMILES |
C1=CC(=CC=C1CCNC(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)C=CC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


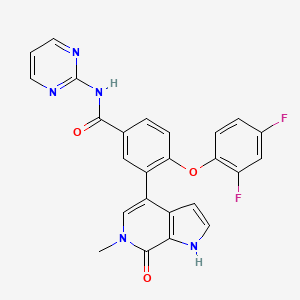
![disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383762.png)
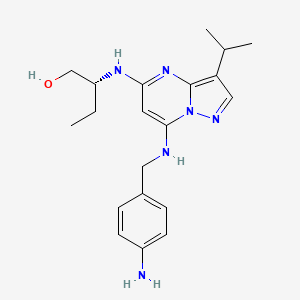
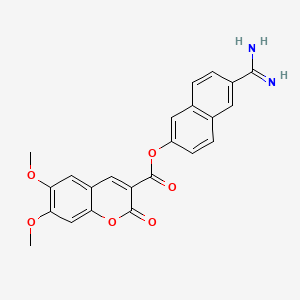
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)
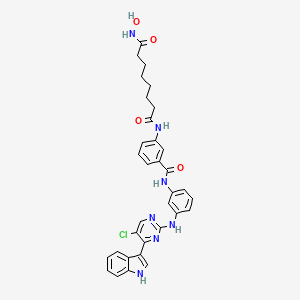
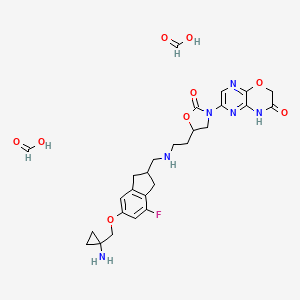
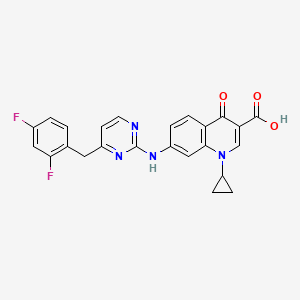
![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)
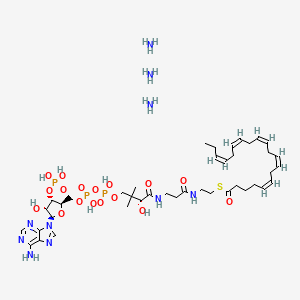
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid](/img/structure/B12383835.png)
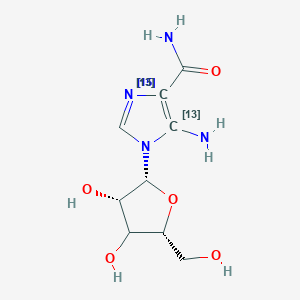
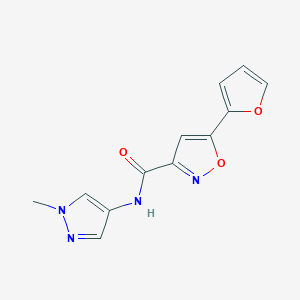
![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide](/img/structure/B12383852.png)
